2-Bromo-6-isopropoxypyrazine
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Overview
Description
2-Bromo-6-isopropoxypyrazine is a brominated derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms. This compound is characterized by the presence of a bromine atom at the second position and an isopropoxy group at the sixth position of the pyrazine ring. It has the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-isopropoxypyrazine typically involves the bromination of 6-isopropoxypyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-isopropoxypyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, along with bases like potassium carbonate or cesium carbonate, are employed in the presence of a suitable solvent like tetrahydrofuran (THF) or toluene.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-azido-6-isopropoxypyrazine, 2-thio-6-isopropoxypyrazine, or 2-alkoxy-6-isopropoxypyrazine can be obtained.
Coupling Products: Biaryl compounds with various substituents on the pyrazine ring can be synthesized.
Scientific Research Applications
2-Bromo-6-isopropoxypyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-isopropoxypyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. For example, in enzyme inhibition, the compound may form covalent or non-covalent interactions with the active site residues, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
2-Bromo-6-methoxypyrazine: Similar in structure but with a methoxy group instead of an isopropoxy group.
2-Chloro-6-isopropoxypyrazine: Similar but with a chlorine atom instead of a bromine atom.
2-Bromo-6-ethoxypyrazine: Similar but with an ethoxy group instead of an isopropoxy group.
Uniqueness: 2-Bromo-6-isopropoxypyrazine is unique due to the combination of the bromine atom and the isopropoxy group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The isopropoxy group can provide steric hindrance and influence the compound’s solubility and lipophilicity, while the bromine atom can participate in various substitution and coupling reactions .
Properties
IUPAC Name |
2-bromo-6-propan-2-yloxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVHLJOAAHZFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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